molecular formula C10H10BrNO2 B1598192 5-Bromo-2-methoxyphenethyl isocyanate CAS No. 480439-04-1

5-Bromo-2-methoxyphenethyl isocyanate

Cat. No.: B1598192
CAS No.: 480439-04-1
M. Wt: 256.1 g/mol
InChI Key: IEKFZVSKEVFNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxyphenethyl isocyanate ( 480439-04-1) is a specialized organic compound with the molecular formula C 10 H 10 BrNO 2 and a molecular weight of 256.10 g/mol . This molecule integrates a brominated methoxyphenyl group with a reactive isocyanate function, making it a valuable synthon in medicinal chemistry and drug discovery research. The compound's structural features, including the heavy bromine atom and the isocyanate group, contribute to its physical characteristics, such as a density of 1.454 g/mL at 25°C and a boiling point of 280-281°C . Its high reactivity, primarily through the isocyanate (-N=C=O) moiety, allows researchers to efficiently synthesize ureas and polyurethane derivatives under standard conditions . The bromine substituent on the aromatic ring further offers a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of a diverse array of more complex molecular architectures. As a building block, it is primarily used in the design and development of novel pharmacologically active molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound is classified as harmful if swallowed (H302) and requires appropriate safety precautions, including the use of personal protective equipment and adequate ventilation .

Properties

CAS No.

480439-04-1

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1 g/mol

IUPAC Name

4-bromo-2-(2-isocyanatoethyl)-1-methoxybenzene

InChI

InChI=1S/C10H10BrNO2/c1-14-10-3-2-9(11)6-8(10)4-5-12-7-13/h2-3,6H,4-5H2,1H3

InChI Key

IEKFZVSKEVFNQZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CCN=C=O

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCN=C=O

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Electron-Donating Substituents: The methoxy group (–OCH₃) in this compound donates electrons via resonance, reducing the electrophilicity of the –NCO group compared to non-substituted isocyanates. This results in slower reaction kinetics with polyols, allowing better control during PU synthesis .
  • Halogen Effects : Bromine’s higher atomic weight and polarizability enhance flame retardancy compared to chlorine in 5-Chloro-2-methoxyphenyl isocyanate. Brominated isocyanates are preferred in fire-resistant coatings .

Flame Retardancy

Bromine’s efficacy in radical scavenging during combustion makes this compound superior to chlorine analogs. In comparative studies, brominated PUs exhibit 20–30% lower peak heat release rates (HRR) than chlorinated counterparts .

Physical and Industrial Performance

  • Solubility : The phenethyl chain in 480439-04-1 improves solubility in organic solvents (e.g., THF, DMF) compared to shorter-chain analogs like 4-Bromo-2-methylphenyl isocyanate, facilitating industrial processing .
  • Thermal Stability : Methoxy-substituted isocyanates degrade at higher temperatures (~250°C) than methyl-substituted analogs (~220°C), as observed in thermogravimetric analysis (TGA) .

Research Findings and Industrial Relevance

  • Adhesive Performance : Alicyclic isocyanates (e.g., in ) exhibit superior light resistance, but aromatic brominated isocyanates like 480439-04-1 provide better initial adhesion strength (15–20% higher peel strength in PU adhesives) .
  • Flame-Retardant Modifications : Covalent grafting of this compound onto polymers reduces flammability by 40% in vertical burn tests (UL94-V0 rating achievable at 5 wt% loading) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-bromo-2-methoxyphenethyl isocyanate typically proceeds via:

  • Preparation of the 5-bromo-2-methoxyphenol or related brominated methoxy aromatic intermediates.
  • Introduction of the phenethyl side chain.
  • Conversion of the phenethyl amine or related precursor to the corresponding isocyanate.

The key challenge lies in selective bromination and protection/deprotection steps to maintain functional group integrity during the multi-step synthesis.

Preparation of 5-Bromo-2-methoxyphenol Intermediate

A crucial intermediate for the target compound is 5-bromo-2-methoxyphenol, which can be synthesized via a three-step method:

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Acetylation of hydroxyanisole (2-methoxyphenol) to protect phenolic hydroxyl Acetic anhydride, sulfuric acid catalyst, 100°C, 6 hours Acetyl-protected intermediate
2 Bromination at the 5-position Bromine, iron powder catalyst, DMF solvent, 70-80°C, 5 hours 5-bromo-2-methoxyphenyl acetate
3 Deacetylation to regenerate phenol Sodium bicarbonate aqueous solution (10%), methanol, 80°C 5-bromo-2-methoxyphenol, ~27 g from 36 g intermediate

This method is efficient, with controlled bromination under iron catalysis and mild deprotection conditions, yielding high-purity 5-bromo-2-methoxyphenol suitable for further transformations.

Introduction of Phenethyl Side Chain

The phenethyl moiety can be introduced by various methods, often involving Friedel-Crafts alkylation or acylation followed by reduction or substitution reactions.

  • One-pot methods for related brominated aromatic compounds use Friedel-Crafts acylation with Lewis acid catalysts (e.g., ZnCl2) and subsequent reduction steps to install alkyl chains.
  • Such methods minimize purification steps and improve overall yields by combining acylation and reduction in a single reaction vessel.

Although direct literature on phenethylation of 5-bromo-2-methoxyphenol is limited, analogous strategies using benzoyl chloride derivatives and phenetole have been reported, offering a practical pathway to the phenethyl intermediate.

Conversion to Isocyanate

The final step involves converting the phenethyl amine derivative to the corresponding isocyanate:

  • Classical methods employ phosgene or phosgene equivalents (e.g., triphosgene) for isocyanate formation from primary amines.
  • Alternative safer reagents include carbonyldiimidazole (CDI) or diphosgene under controlled conditions.
  • The reaction typically proceeds in inert solvents (e.g., dichloromethane) under anhydrous conditions to prevent side reactions.

Although specific procedures for this compound are scarce in public patents or literature, these standard isocyanate preparation methods are applicable.

Summary Table of Key Preparation Steps

Step Intermediate/Product Reagents & Conditions Notes Yield/Outcome
1 Acetylated 2-methoxyphenol Hydroxyanisole, acetic anhydride, H2SO4, 100°C, 6h Protects phenol for selective bromination ~26 g product
2 5-Bromo-2-methoxyphenyl acetate Bromine, Fe powder, DMF, 70-80°C, 5h Selective bromination at 5-position ~36 g white solid
3 5-Bromo-2-methoxyphenol NaHCO3 (10%), MeOH, 80°C Deprotection step ~27 g off-white solid
4 Phenethylated intermediate Friedel-Crafts acylation/reduction, Lewis acid catalyst (e.g., ZnCl2), organic solvent One-pot synthesis possible Variable, optimized per substrate
5 This compound Phosgene or equivalents, inert solvent, anhydrous conditions Standard isocyanate synthesis from amine Dependent on amine precursor purity

Research Findings and Notes

  • The acetylation-bromination-deacetylation sequence is validated in patent CN104693014A as an effective route to 5-bromo-2-methoxyphenol, an essential precursor.
  • One-pot synthesis approaches reduce waste and improve efficiency in related brominated aromatic compound preparations, suggesting potential for scale-up.
  • Use of iron powder catalysis in bromination offers mild conditions and high selectivity.
  • The isocyanate formation step requires careful moisture exclusion to avoid hydrolysis and side products.
  • No direct published synthesis of this compound was found, but established synthetic organic chemistry principles apply.

Q & A

Q. What are the standard synthetic routes for 5-bromo-2-methoxyphenethyl isocyanate, and how are reaction conditions optimized?

Methodological Answer:

  • Step 1: Precursor Selection
    Start with brominated 2-methoxyphenethylamine derivatives. For example, bromination of 2-methoxyphenethylamine using N-bromosuccinimide (NBS) in dichloromethane (DCM) under controlled temperature (0–5°C) .
  • Step 2: Phosgenation
    React the amine precursor with phosgene (or safer alternatives like triphosgene) in anhydrous THF or DCM. Maintain a nitrogen atmosphere to prevent hydrolysis .
  • Step 3: Purification
    Use column chromatography (silica gel, hexane/ethyl acetate gradient) under inert conditions to isolate the isocyanate. Confirm purity via HPLC (>98%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), brominated aromatic protons (δ ~7.2–7.5 ppm), and isocyanate groups (no direct proton signal; inferred via ¹³C at δ ~120–125 ppm) .
    • IR Spectroscopy : Confirm isocyanate functionality via sharp absorption at ~2250–2270 cm⁻¹ (N=C=O stretch) .
  • X-ray Crystallography
    Resolve crystal structure to validate substituent positions (e.g., bromine and methoxy groups on the aromatic ring) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage Conditions
    Store under argon at –20°C in amber vials to prevent moisture ingress and photodegradation.
  • Reactivity Tests
    Monitor decomposition via TGA (thermal gravimetric analysis) to identify safe handling temperatures (<50°C recommended) .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound with nucleophiles?

Methodological Answer:

  • Reaction Pathways
    • With Amines : Forms ureas via nucleophilic attack at the isocyanate carbon. Use DFT calculations to map transition states (e.g., B3LYP/6-31G* level) .
    • With Alcohols : Generates carbamates; optimize using catalytic bases (e.g., DMAP) in THF at 60°C .
  • Kinetic Studies
    Employ stopped-flow spectroscopy to measure rate constants for nucleophilic additions .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Simulations
    Model electrophilicity using Fukui indices to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Reaction Feasibility
    Use AI-powered retrosynthesis tools (e.g., Pistachio or Reaxys models) to propose viable routes for derivatives .

Q. How do researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

  • Variable Analysis
    Test hypotheses systematically:
    • Catalyst Screening : Compare Pd(PPh₃)₄ vs. XPhos in cross-coupling reactions .
    • Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. THF) on reaction efficiency .
  • Statistical Design
    Apply DOE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry) .

Q. What strategies are used to study the compound’s thermal stability and decomposition pathways?

Methodological Answer:

  • Thermal Analysis
    • TGA/DSC : Quantify decomposition onset temperatures and enthalpy changes .
    • Pyrolysis-GC/MS : Identify gaseous byproducts (e.g., CO, BrCN) under inert conditions .
  • Mechanistic Probes
    Trap intermediates (e.g., isocyanic acid) using in-situ IR spectroscopy .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Substituent Variation
    • Replace bromine with other halogens (e.g., Cl, I) via halogen-exchange reactions .
    • Modify the methoxy group to ethoxy or trifluoromethoxy using SNAr reactions .
  • Biological Assays
    Screen analogs for receptor binding (e.g., dopamine D2 or serotonin 5-HT3) using radioligand displacement assays .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular Weight266.11 g/mol (calculated)
Isocyanate IR Absorption2250–2270 cm⁻¹
Thermal Decomposition Onset~150°C (TGA)
Preferred Solvent for ReactionsTHF, DCM (anhydrous)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.